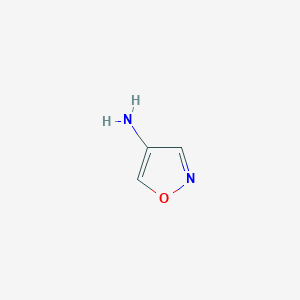

4-Aminoisoxazole

Overview

Description

4-Aminoisoxazole is a compound with the empirical formula C3H4N2O and a molecular weight of 84.08 . It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

Molecular Structure Analysis

The molecular structure of 4-Aminoisoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .

Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivatives, including 4-Aminoisoxazole, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Aminoisoxazole are determined by its molecular structure, which includes a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .

Scientific Research Applications

Analgesic Applications

4-Aminoisoxazole derivatives have been studied for their potential as analgesics . The modification of the isoxazole ring has shown promising results in pain management, offering a new avenue for the development of pain-relief medications .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory properties. Researchers have synthesized various derivatives that exhibit significant anti-inflammatory activity, which could be beneficial in treating conditions like rheumatoid arthritis .

Anticancer Activity

Isoxazole derivatives, including those with the 4-aminoisoxazole moiety, have been identified as potential anticancer agents . Their ability to inhibit the growth of cancer cells makes them a subject of interest in oncological research .

Antimicrobial Effects

The antimicrobial activity of isoxazole compounds has been documented, with 4-aminoisoxazole playing a role in the development of new antimicrobial drugs that could combat resistant strains of bacteria .

Antiviral Uses

Research has indicated that isoxazole derivatives can have antiviral effects. This makes 4-aminoisoxazole a valuable compound in the study of treatments for viral infections .

Anticonvulsant Potential

The structure of 4-aminoisoxazole has been associated with anticonvulsant properties. This suggests its possible use in the treatment of epilepsy and other seizure disorders .

Antidepressant Effects

There is evidence to suggest that derivatives of 4-aminoisoxazole could serve as antidepressants . This opens up possibilities for new therapies in the field of mental health .

Immunosuppressant Capabilities

Lastly, 4-aminoisoxazole has been examined for its immunosuppressant capabilities, which could be crucial in preventing organ rejection after transplants and in treating autoimmune diseases .

Mechanism of Action

Target of Action

4-Aminoisoxazole is a versatile reactant used in the design and synthesis of various compounds with significant biological activities . It has been found to have potential interactions with the GABA A receptor, a target for the treatment of epilepsy, anxiety, and sleep disorders .

Mode of Action

The mode of action of 4-Aminoisoxazole involves its interaction with its targets, leading to changes in their function. For instance, when interacting with the GABA A receptor, it exhibits antagonistic activity, potentially altering the receptor’s function . .

Biochemical Pathways

4-Aminoisoxazole can affect various biochemical pathways due to its wide range of biological activities. It has been associated with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . The specific biochemical pathways affected by 4-Aminoisoxazole depend on its target and the nature of its interaction with that target.

Result of Action

The result of 4-Aminoisoxazole’s action at the molecular and cellular level depends on its specific targets and the nature of its interaction with them. For example, its antagonistic activity at the GABA A receptor could lead to changes in neuronal excitability, potentially influencing conditions like epilepsy, anxiety, and sleep disorders .

Future Directions

Given the wide range of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in developing new synthetic strategies and designing new isoxazole derivatives . This includes the development of eco-friendly synthetic strategies and the exploration of metal-free synthetic routes .

properties

IUPAC Name |

1,2-oxazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-5-6-2-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVCYZCBJCQXUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30549977 | |

| Record name | 1,2-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108511-97-3 | |

| Record name | 1,2-Oxazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30549977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

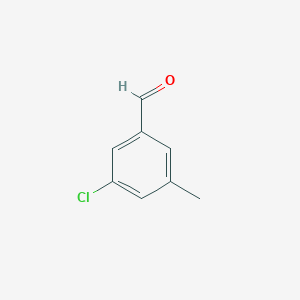

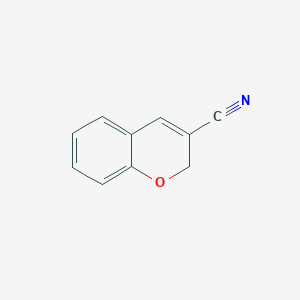

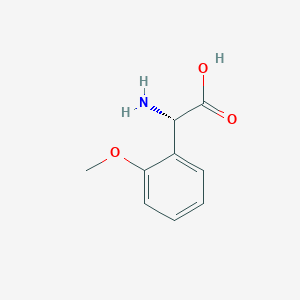

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How are 4-Aminoisoxazoles commonly synthesized?

A1: A prevalent synthetic route for 4-Aminoisoxazoles involves the Thorpe cyclization of α-(acylmethoxyimino)nitriles. This method utilizes lithium hydroxide to facilitate the cyclization process, leading to the formation of 5-acyl-4-aminoisoxazoles []. Other methods include base-promoted nitrosation of N-substituted cyanoacetamides [] and cyclization of O-(β-oxoalkyl)-substituted α-hydroxyimino nitriles [, ].

Q2: Can you provide the molecular formula and weight of 4-Aminoisoxazole?

A2: The molecular formula of 4-Aminoisoxazole is C3H4N2O. Its molecular weight is 84.08 g/mol.

Q3: What are the characteristic spectroscopic features of 4-Aminoisoxazoles?

A3: While the provided research papers don't delve into detailed spectroscopic data for the parent 4-Aminoisoxazole, they discuss specific derivatives. For instance, 3-(3-methyl-isoxazolo[4,5-b]pyridin-N-oxide-6-yl)-chromen-2-one exhibits characteristic peaks in its ¹H NMR spectrum, including singlets at δ 2.2, 7.2, and 8.1 ppm, attributed to specific protons within the molecule []. Additionally, the N-oxide functionality in this derivative is identifiable by an IR peak at 1420 cm⁻¹ [].

Q4: How do 4-Aminoisoxazoles react with nucleophiles?

A4: Cycloadducts formed from the reaction of 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone and nitrile oxides can be further reacted with nucleophiles. This reaction leads to the formation of 4-aminoisoxazole derivatives [].

Q5: Are there any known ring transformations involving 4-Aminoisoxazoles?

A5: Yes, research indicates that 4-Aminoisoxazoles can undergo ring transformation reactions to yield triazole derivatives [].

Q6: What biological activities have been associated with 4-Aminoisoxazole derivatives?

A6: 4-Aminoisoxazole derivatives have demonstrated a range of biological activities, including trypanocidal [], antibacterial [], and antimitotic properties []. Notably, certain derivatives have shown potential as glycogen synthase kinase 3 (GSK3) inhibitors, making them relevant for Alzheimer's disease research [].

Q7: How do structural modifications in 4-Aminoisoxazoles influence their biological activity?

A7: Structure-Activity Relationship (SAR) studies have revealed crucial insights into the impact of substituents on the biological activity of 4-Aminoisoxazoles. For example, introducing an ethyl group on the isoxazole ring enhances lipophilicity []. Additionally, incorporating a 3,4,5-trimethoxyphenyl substituent significantly contributes to cytotoxicity, particularly towards specific cancer cell lines []. Studies on 3-methyl-5-(o-r-styryl)-4-aminoisoxazoles explored the influence of ortho effects on electron impact fragmentation patterns [, ].

Q8: Have any 4-Aminoisoxazole derivatives shown selectivity towards specific cancer cells?

A8: Yes, research highlights the selectivity of specific 4-Aminoisoxazole derivatives. For instance, 3-methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1ab) exhibited higher cytotoxicity towards the androgen-sensitive human prostate adenocarcinoma cell line LNCaP compared to conditionally normal cell lines and primary fibroblasts []. This selectivity makes it a promising candidate for further investigation in prostate cancer treatment.

Q9: Have computational methods been employed in 4-Aminoisoxazole research?

A9: Yes, theoretical studies have been conducted to elucidate the formation mechanism of 4-Aminoisoxazoles [, ]. Researchers have also explored unusual rearrangements of oximinonitriles in the context of 4-Aminoisoxazole synthesis []. These computational investigations contribute significantly to understanding the reactivity and behavior of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)